molecular formula C16H14ClN5O2 B2898529 2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione CAS No. 1628618-35-8

2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Cat. No.: B2898529
CAS No.: 1628618-35-8
M. Wt: 343.77
InChI Key: SHVQBYKENDMYEY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused triazolopyridine core linked to a pyrrolopyridine-dione scaffold via an ethyl bridge. The structure includes a chlorine atom at position 7 and a methyl group at position 5, which are critical for its physicochemical and biological properties. The triazolo[1,5-a]pyridine moiety is known for its electron-deficient aromatic system, enhancing reactivity in synthetic and biological contexts .

Properties

IUPAC Name

7-chloro-5-methyl-2-[2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethyl]-3H-pyrrolo[3,4-c]pyridine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-20-8-10-9-21(15(23)13(10)14(17)16(20)24)7-5-11-18-12-4-2-3-6-22(12)19-11/h2-4,6,8H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQBYKENDMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CN(C(=O)C2=C(C1=O)Cl)CCC3=NN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Core Structure : Pyrrolo[3,4-C]pyridine fused with a triazole and pyridine moieties.
  • Chlorine Substitution : The presence of a chlorine atom enhances lipophilicity and may influence receptor interactions.
  • Methyl Group : The methyl group at position 5 may affect the electronic properties and sterics of the molecule.

Molecular Formula

The molecular formula is C15H16ClN5OC_{15}H_{16}ClN_5O, with a molecular weight of approximately 319.78 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to triazolo[1,5-a]pyridines. For instance:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit TGF-β type I receptor kinase (ALK5), which plays a critical role in cancer progression. A related compound demonstrated an IC50 value of around 7.68 nM against ALK5 in enzyme assays, suggesting potent inhibitory activity .

The mechanism by which these compounds exert their biological effects often involves:

  • Receptor Tyrosine Kinase Inhibition : Many triazolo derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell growth and survival.

Study 1: TGF-β Inhibition

A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The study found that modifications to the triazole and pyridine moieties significantly affected potency and selectivity .

CompoundIC50 (nM)Target
19j7.68ALK5
19h1240p38α MAPK

Study 2: CNS Activity

Another investigation into similar compounds revealed their ability to penetrate the central nervous system (CNS). These compounds displayed significant activity at P2X7 receptors, which are implicated in neuroinflammatory processes .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for the compound is limited, related triazolo derivatives have shown favorable profiles:

  • Absorption : Good oral bioavailability has been noted in similar classes.
  • Metabolism : Liver metabolism via cytochrome P450 enzymes is common.
  • Toxicity : Preliminary studies indicate low toxicity levels at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phytotoxic Activity Against Weed Species

Pyridone derivatives (e.g., compounds 4a, 4c, and 4g') from demonstrate significant herbicidal effects on I. grandifolia, a dicotyledonous weed. The target compound shares structural similarities with these derivatives, particularly in its pyridone-like core. Key comparisons include:

Compound Aerial Part Inhibition (%) Root Inhibition (%) Reference
4a 64.4 <50
4c 68.4 72.8
4g' 56.8 58.2
Target Compound* Data unavailable Data unavailable

Hypothetically, the chlorine substituent in the target compound may enhance root inhibition compared to non-halogenated analogs, as halogenation often improves lipophilicity and membrane permeability .

Thermal Stability

Decomposition temperatures of pyridone derivatives vary with substituents ():

Compound Class Decomposition Temperature (°C) Reference
α-pyridone hexane 130–140
5-chloro-α-keto-triazine 265–270
Target Compound* Inferred: 240–260

The chlorine atom in the target compound may increase thermal stability compared to non-halogenated pyridones but reduce it relative to triazine derivatives due to weaker C–Cl bonds .

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